8-Quinolinesulfonic acid
Overview
Description
8-Quinolinesulfonic acid is an organic compound with the molecular formula C₉H₇NO₃S. It is a derivative of quinoline, featuring a sulfonic acid group at the 8th position of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
8-Quinolinesulfonic acid, also known as Quinoline-8-sulfonic acid, is a chemical compound with the molecular formula C9H7NO3S It’s worth noting that compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to this compound, exhibit a wide range of biological activities .
Mode of Action
Research on 8-hydroxyquinoline derivatives, which share a similar structure, suggests that these compounds have antifungal properties . For instance, clioquinol, an 8-hydroxyquinoline derivative, has been found to damage the cell wall and inhibit the formation of pseudohyphae by Candida albicans . Another derivative, 8-hydroxy-5-quinolinesulfonic acid, has been shown to compromise the functional integrity of cytoplasmic membranes .
Biochemical Pathways
It’s known that 8-hydroxyquinoline derivatives can bind to a diverse range of targets with high affinities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Studies on 8-hydroxyquinoline derivatives suggest that these compounds can have significant antifungal effects .
Biochemical Analysis
Biochemical Properties
8-Quinolinesulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes related to DNA replication in viruses and RNA synthesis in yeast . These interactions are crucial as they can potentially lead to the development of new therapeutic agents.
Cellular Effects
This compound affects various types of cells and cellular processes. It has demonstrated antifungal activity, showing fungistatic effects against Candida species and fungicidal effects against dermatophytes like Microsporum canis and Trichophyton mentagrophytes . Additionally, it influences cell signaling pathways and gene expression, which can alter cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits enzymes related to DNA replication and RNA synthesis, thereby affecting the genetic machinery of cells . This inhibition can lead to changes in gene expression and cellular function, making it a potential candidate for antifungal drug design.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it accumulates in epithelial tissue and demonstrates a fungicidal effect depending on the time and concentration . These temporal effects are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antifungal activity, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies are critical for determining the safe and effective dosage range for potential therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and potential therapeutic effects.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is vital for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinesulfonic acid typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with oleum (a solution of sulfur trioxide in sulfuric acid). The reaction is carried out at elevated temperatures, usually between 140-150°C, for about 2 hours. The reaction mixture is then cooled and diluted with water to precipitate the product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The use of high-capacity equipment and controlled reaction conditions ensures the efficient production of the compound. The product is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce quinoline derivatives with different functional groups .
Scientific Research Applications
8-Quinolinesulfonic acid has a wide range of applications in scientific research:
Biology: The compound is employed in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
8-Quinolinecarboxylic acid: Another derivative of quinoline with applications in the synthesis of pharmaceuticals.
8-Quinolineboronic acid: Used in organic synthesis and as a reagent in chemical reactions.
Uniqueness of 8-Quinolinesulfonic Acid: this compound stands out due to its sulfonic acid group, which imparts unique chemical properties and reactivity. This functional group enhances the compound’s solubility in water and its ability to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Properties
IUPAC Name |
quinoline-8-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVRECLPTCOMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058923 | |
Record name | 8-Quinolinesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85-48-3 | |
Record name | 8-Quinolinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Quinolinesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 8-Quinolinesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 8-Quinolinesulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-8-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 8-QUINOLINESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84Y9B81O6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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